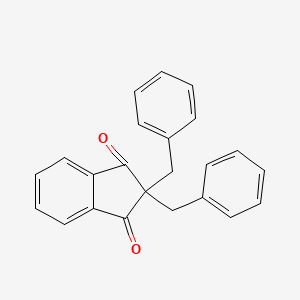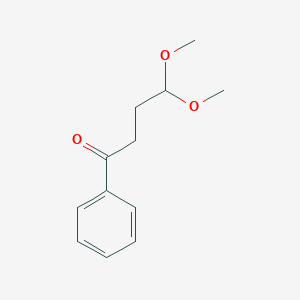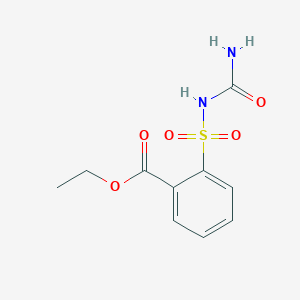
Diethyl (2-hydroxyethenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-hydroxyethenyl)phosphonate is an organophosphorus compound with the molecular formula C6H13O4P It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to two ethyl groups and a hydroxyethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-hydroxyethenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate hydroxyethenyl precursor under controlled conditions. The reaction typically requires the presence of a catalyst, such as anhydrous Lewis acids, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as depolymerization of paraformaldehyde, ring formation with formaldehyde and diethanolamine, and subsequent reaction with diethyl phosphite . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-hydroxyethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyethenyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of phosphonate esters with different functional groups .
Wissenschaftliche Forschungsanwendungen
Diethyl (2-hydroxyethenyl)phosphonate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl (2-hydroxyethenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . The compound may also interact with cellular pathways, affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl (2-hydroxyethenyl)phosphonate include:
- Diethyl (2-hydroxyethyl)phosphonate
- Diethyl (2-chloroethyl)phosphonate
- Diethyl (2-aminoethyl)phosphonate
Uniqueness
This compound is unique due to its specific hydroxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other phosphonate esters may not be as effective .
Eigenschaften
| 91152-70-4 | |
Molekularformel |
C6H13O4P |
Molekulargewicht |
180.14 g/mol |
IUPAC-Name |
2-diethoxyphosphorylethenol |
InChI |
InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
COCLNHODPLUIQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=CO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
